N-[(5-ethylpyridin-2-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine
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Overview
Description
N-[(5-ethylpyridin-2-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazine ring, a pyridine ring, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethylpyridin-2-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyridine Derivative: The starting material, 5-ethyl-2-methylpyridine, is synthesized through the condensation of acetaldehyde and ammonia in the presence of a catalyst such as ammonium acetate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 2-fluorobenzonitrile and a suitable base.
Cyclization to Form the Triazine Ring: The final step involves the cyclization of the intermediate compounds to form the triazine ring, typically using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethylpyridin-2-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N-[(5-ethylpyridin-2-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(5-ethylpyridin-2-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methylpyridine: A precursor in the synthesis of the target compound.
2-Fluorobenzonitrile:
1,2,4-Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Uniqueness
N-[(5-ethylpyridin-2-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine stands out due to its unique combination of a pyridine ring, a fluorophenyl group, and a triazine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(5-ethylpyridin-2-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5/c1-2-12-7-8-13(19-9-12)10-20-17-22-16(11-21-23-17)14-5-3-4-6-15(14)18/h3-9,11H,2,10H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDIVCBKHZDWCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CNC2=NC(=CN=N2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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